molecular formula C14H13NO3 B1643752 [4-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone CAS No. 474534-39-9

[4-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

Cat. No. B1643752
CAS RN: 474534-39-9
M. Wt: 243.26 g/mol
InChI Key: JYSUVVIQPSJOLQ-UHFFFAOYSA-N
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Description

“4-(Methoxymethoxy)phenylmethanone” is a chemical compound with the CAS Number: 474534-39-9. It has a molecular weight of 243.26 . The IUPAC name for this compound is 4-(methoxymethoxy)phenylmethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO3/c1-17-10-18-12-7-5-11(6-8-12)14(16)13-4-2-3-9-15-13/h2-9H,10H2,1H3 . This indicates that the compound has a molecular formula of C14H13NO3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure Analysis

A detailed study on the synthesis and structural investigation of related compounds highlights the importance of single-crystal X-ray diffraction for determining the molecular and crystal structure. These studies provide insights into the conformational disorder and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications in materials science and chemistry (Akkurt et al., 2003); (Lakshminarayana et al., 2009).

Molecular Modeling and Electronic Properties

Research focusing on the molecular structure and electronic properties of pyridylindolizine derivatives, containing phenyl and phenacyl groups, demonstrates the compound's significance in the field of molecular electronics and photonics. These studies employ semi-empirical calculations to compare modeling results with experimental data, providing valuable information on the compound's geometry, electronic spectra, and potential applications in designing new materials with specific optical or electronic properties (Cojocaru et al., 2013).

Biological Activity and Applications

Antimicrobial Activity

Some derivatives of the mentioned compound have been synthesized and tested for their antimicrobial properties. These studies indicate the compound's potential in the development of new antimicrobial agents, with certain modifications enhancing their efficacy against specific microorganisms (Kumar et al., 2012).

Cancer Research

Research into the compound's derivatives has explored their potential as anticancer agents. One study found that certain modifications to the compound structure could inhibit tubulin polymerization and induce apoptosis in cancer cells, highlighting its potential for development into therapeutic agents for cancer treatment (Magalhães et al., 2013).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

[4-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-12-7-5-11(6-8-12)14(16)13-4-2-3-9-15-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSUVVIQPSJOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241610
Record name [4-(Methoxymethoxy)phenyl]-2-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

CAS RN

474534-39-9
Record name [4-(Methoxymethoxy)phenyl]-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474534-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methoxymethoxy)phenyl]-2-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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